

# Structure-activity relationship of 5-(Hydroxymethyl)piperidin-2-one derivatives

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## Compound of Interest

Compound Name: **5-(Hydroxymethyl)piperidin-2-one**

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## Navigating the Landscape of Factor XIa Inhibitors: A Comparative Guide

A Note to Our Readers: Initial exploration for this guide centered on the structure-activity relationship (SAR) of **5-(hydroxymethyl)piperidin-2-one** derivatives as Factor XIa (FXIa) inhibitors. However, extensive literature review, including analysis of the clinical candidate milvexian (BMS-986177), revealed that this specific scaffold is not the core component of current leading FXIa inhibitors. To maintain scientific integrity and provide the most valuable insights for researchers, this guide has been pivoted to focus on a well-documented and clinically relevant class of FXIa inhibitors. We will delve into the SAR of macrocyclic inhibitors, a class that includes the promising oral anticoagulant milvexian, and compare their performance with other significant non-macrocyclic piperidine-based inhibitors.

## Introduction: The Dawn of a New Era in Anticoagulation

The quest for safer and more effective anticoagulants has led to the identification of Factor XIa (FXIa) as a prime therapeutic target.<sup>[1]</sup> As a key enzyme in the intrinsic pathway of the coagulation cascade, FXIa's role in pathological thrombosis is significant, while its contribution to hemostasis appears to be less critical.<sup>[2]</sup> This unique characteristic suggests that inhibiting FXIa could uncouple antithrombotic efficacy from the bleeding risks that plague current anticoagulants.<sup>[3]</sup> This guide provides a comparative analysis of the structure-activity

relationships of emerging FXIa inhibitors, with a focus on providing researchers with the data and methodologies to navigate this exciting field.

## The Rise of Macrocyclic Factor XIa Inhibitors: A Case Study in Milvexian

Milvexian (BMS-986177), a potent, orally bioavailable, and reversible inhibitor of FXIa, has emerged as a leading clinical candidate.[\[4\]](#)[\[5\]](#) Its discovery has highlighted the potential of macrocyclic structures in achieving high affinity and selectivity for FXIa.

### Core Structure and Key Interactions

Contrary to the initially proposed **5-(hydroxymethyl)piperidin-2-one**, milvexian is a complex macrocycle.[\[6\]](#) The key to its potent inhibitory activity lies in its ability to occupy and interact with multiple subsites of the FXIa active site.

Diagram: Simplified 2D Representation of Milvexian's Core Scaffold (Note: This is a simplified representation for illustrative purposes and does not capture the full three-dimensional complexity of the macrocycle.)

Caption: Simplified core scaffold of a macrocyclic FXIa inhibitor.

### Structure-Activity Relationship of Milvexian Analogues

The development of milvexian involved extensive optimization of its macrocyclic structure. Key SAR insights include:

- **Macrocyclic Ring Size:** The 12-membered macrocyclic ring in milvexian was found to be optimal for positioning the key interacting moieties within the FXIa active site.[\[7\]](#)
- **P2' Moiety:** The pyrazole P2' moiety plays a crucial role in the high affinity of milvexian.[\[8\]](#) Modifications in this region significantly impact potency.
- **Solubility and Pharmacokinetics:** Optimization of the macrocyclic structure was critical for achieving desirable pharmacokinetic properties, including oral bioavailability and a suitable half-life for once or twice-daily dosing.[\[8\]](#)[\[9\]](#)

# Comparative Analysis: Macrocyclic vs. Non-Macrocyclic Piperidine-Based FXIa Inhibitors

While milvexian represents a breakthrough in macrocyclic inhibitors, other non-macrocyclic piperidine derivatives have also shown significant promise as FXIa inhibitors.

## Pyridine and Pyridinone-Based Inhibitors

Research by Bristol-Myers Squibb has identified potent and selective pyridine and pyridinone-based FXIa inhibitors.[\[10\]](#)

Table 1: Comparative Activity of Representative FXIa Inhibitors

Compound Class	Representative Compound	FXIa $K_i$ (nM)	Selectivity vs. Plasma Kallikrein	Reference
Macrocyclic	Milvexian (BMS-986177)	0.11	~400-fold	<a href="#">[4]</a>
Pyridine-based	Compound (S)-23	Potent (exact $K_i$ not disclosed)	High	<a href="#">[10]</a>
Pyridinone-based	Compound ( $\pm$ )-24	Potent (exact $K_i$ not disclosed)	High	<a href="#">[10]</a>

Analysis: Both macrocyclic and smaller, more rigid heterocyclic systems like pyridines and pyridinones can yield highly potent FXIa inhibitors. The macrocyclic approach in milvexian allows for a larger interaction surface with the enzyme, potentially contributing to its exceptional potency. However, the pyridine and pyridinone scaffolds offer a less complex synthetic challenge while still achieving high potency and selectivity. The choice of scaffold will depend on the desired balance of properties, including potency, selectivity, pharmacokinetics, and synthetic feasibility.

## Experimental Protocols for Evaluating FXIa Inhibitors

The evaluation of novel FXIa inhibitors requires a robust set of in vitro and in vivo assays.

## In Vitro Assays

### 1. FXIa Enzyme Inhibition Assay:

- Objective: To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) or the inhibition constant ( $K_i$ ) of a compound against purified human FXIa.
- Methodology:
  - Purified human FXIa is incubated with varying concentrations of the test compound.
  - A chromogenic or fluorogenic substrate for FXIa is added.
  - The rate of substrate cleavage is measured spectrophotometrically or fluorometrically.
  - $IC_{50}$  values are calculated by fitting the data to a dose-response curve.

### 2. Activated Partial Thromboplastin Time (aPTT) Assay:

- Objective: To assess the anticoagulant activity of a compound in plasma by measuring the prolongation of the intrinsic and common coagulation pathways.
- Methodology:
  - Human plasma is incubated with the test compound.
  - An activator of the intrinsic pathway (e.g., silica) and calcium are added.
  - The time to clot formation is measured.<sup>[4]</sup>

## In Vivo Models

### 1. Rabbit Model of Electrolytic-Induced Carotid Arterial Thrombosis (ECAT):

- Objective: To evaluate the antithrombotic efficacy of a compound in an arterial thrombosis model.

- Methodology:
  - A carotid artery in an anesthetized rabbit is exposed.
  - Thrombosis is induced by applying an electrical current to the artery.
  - The test compound is administered intravenously.
  - Carotid blood flow and thrombus weight are measured to assess efficacy.[4]

Diagram: Experimental Workflow for the Rabbit ECAT Model



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Caption: Workflow for the rabbit ECAT thrombosis model.

## 2. Rabbit Cuticle Bleeding Time Model:

- Objective: To assess the bleeding risk associated with an anticoagulant compound.
- Methodology:
  - A standardized incision is made in the rabbit's cuticle.
  - The time until bleeding stops is measured.
  - This is performed before and after administration of the test compound.[4]

## Conclusion and Future Directions

The development of FXIa inhibitors represents a significant advancement in the field of anticoagulation. While the initial focus on **5-(hydroxymethyl)piperidin-2-one** derivatives proved to be a detour, the exploration of macrocyclic inhibitors like milvexian has opened up new avenues for designing highly potent and selective drugs. The comparative analysis with other heterocyclic scaffolds, such as pyridines and pyridinones, provides valuable insights for

medicinal chemists. The continued application of robust in vitro and in vivo assays will be crucial in identifying the next generation of FXIa inhibitors with an optimal balance of efficacy and safety, ultimately leading to improved therapies for patients at risk of thrombotic events.

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